

Spectroscopic and Biological Profile of Scutellaric Acid: A Technical Guide

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Compound of Interest

Compound Name: *Scutellaric Acid*

Cat. No.: *B241678*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Scutellaric Acid**, a naturally occurring triterpenoid. The information presented herein is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data

The following tables summarize the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for a compound identified as 3 β ,12 α -dihydroxyolean-28,13 β -olide, which is structurally analogous to **Scutellaric Acid**. This data is crucial for the identification and characterization of this class of compounds.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 1: ¹³C NMR Data of a **Scutellaric Acid** Analogue (100 MHz, CDCl₃)[[1](#)]

Carbon No.	Chemical Shift (δ) ppm	Carbon No.	Chemical Shift (δ) ppm
1	38.8	16	23.9
2	27.2	17	44.5
3	78.8	18	42.0
4	38.9	19	44.7
5	55.2	20	31.5
6	18.5	21	34.1
7	33.2	22	33.9
8	39.4	23	28.0
9	42.3	24	15.3
10	36.4	25	16.3
11	21.2	26	17.7
12	76.3	27	27.4
13	90.6	28	180.0
14	51.1	29	28.7
15	28.0	30	18.6

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the number, type, and connectivity of protons in the molecule.

Table 2: ¹H NMR Data of a **Scutellaric Acid** Analogue (400 MHz, CDCl₃)[\[1\]](#)

Proton(s)	Chemical Shift (δ) ppm	Multiplicity	J (Hz)
3 α -H	3.21	dd	5, 11.2
12 β -H	3.88	m	
Me-24	0.77	s	
Me-25	0.87	s	
Me-23	0.89	s	
Me-26	0.97	s	
Me-29	0.98	s	
Me-27	1.14	s	
Me-30	1.30	s	

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is essential for confirming its identity.

Table 3: Mass Spectrometry Data (EI-MS) of a **Scutellaric Acid** Analogue[1]

m/z	Relative Intensity (%)	Proposed Fragment
473	17	[M+H] ⁺
217	50	
206	68	
189	100	
147	53	
119	65	
105	60	
78	51	

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental conditions.

NMR Spectroscopy

Sample Preparation: The purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: Typically 12-16 ppm.
- Acquisition Time: 2-3 seconds.

- Relaxation Delay: 1-2 seconds.
- Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
- Spectral Width: Typically 220-240 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, depending on the sample concentration.

Data Processing: The raw data (Free Induction Decay, FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the solvent or TMS signal.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction: A dilute solution of the purified compound in a volatile organic solvent (e.g., methanol, chloroform) is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Instrumentation: A mass spectrometer equipped with an electron ionization source.

Acquisition Parameters:

- Ionization Energy: Typically 70 eV.
- Source Temperature: 200-250 °C.
- Mass Range: Scanned over a range appropriate for the expected molecular weight (e.g., m/z 50-600).
- Scan Speed: Dependent on the instrument and resolution required.

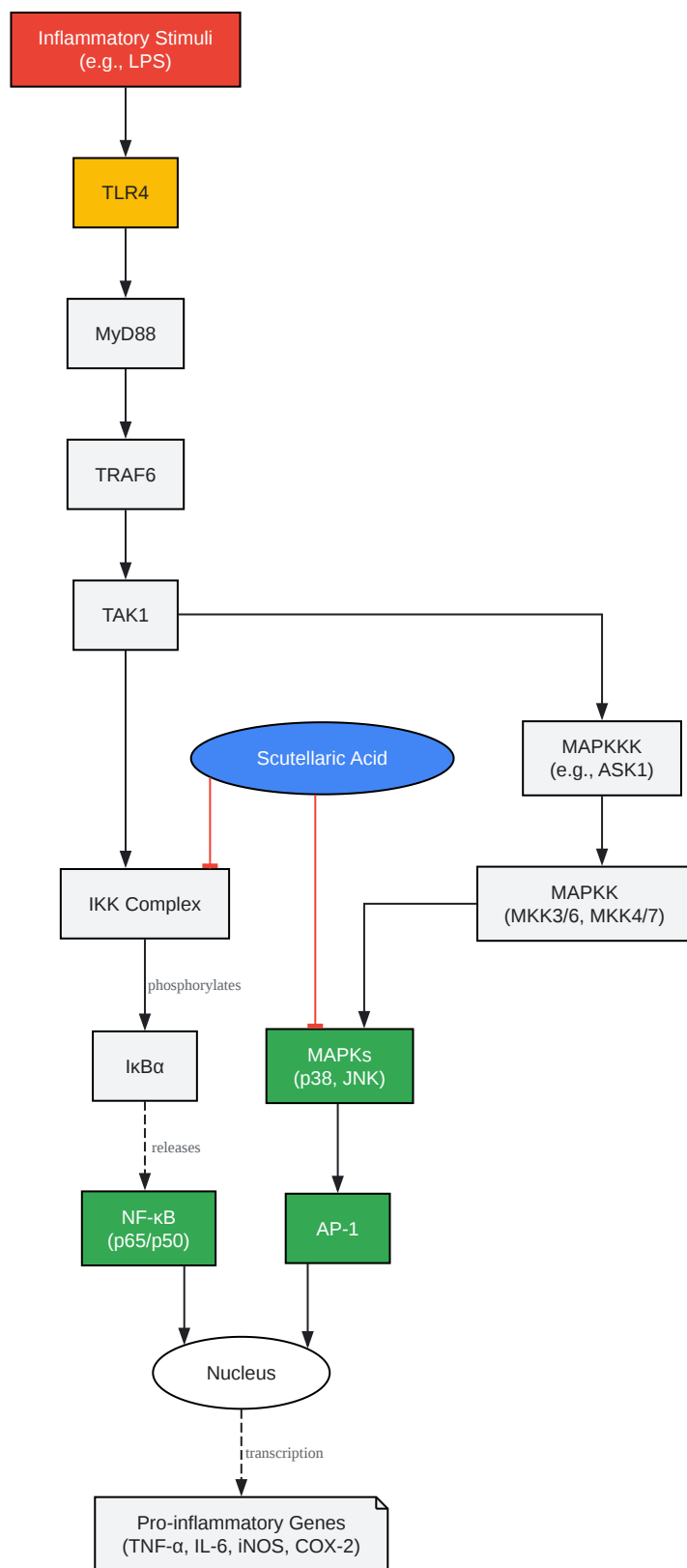
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak ($[M]^+$ or protonated molecule $[M+H]^+$) and the major fragment ions. The fragmentation pattern is then interpreted to deduce the structure of the molecule.

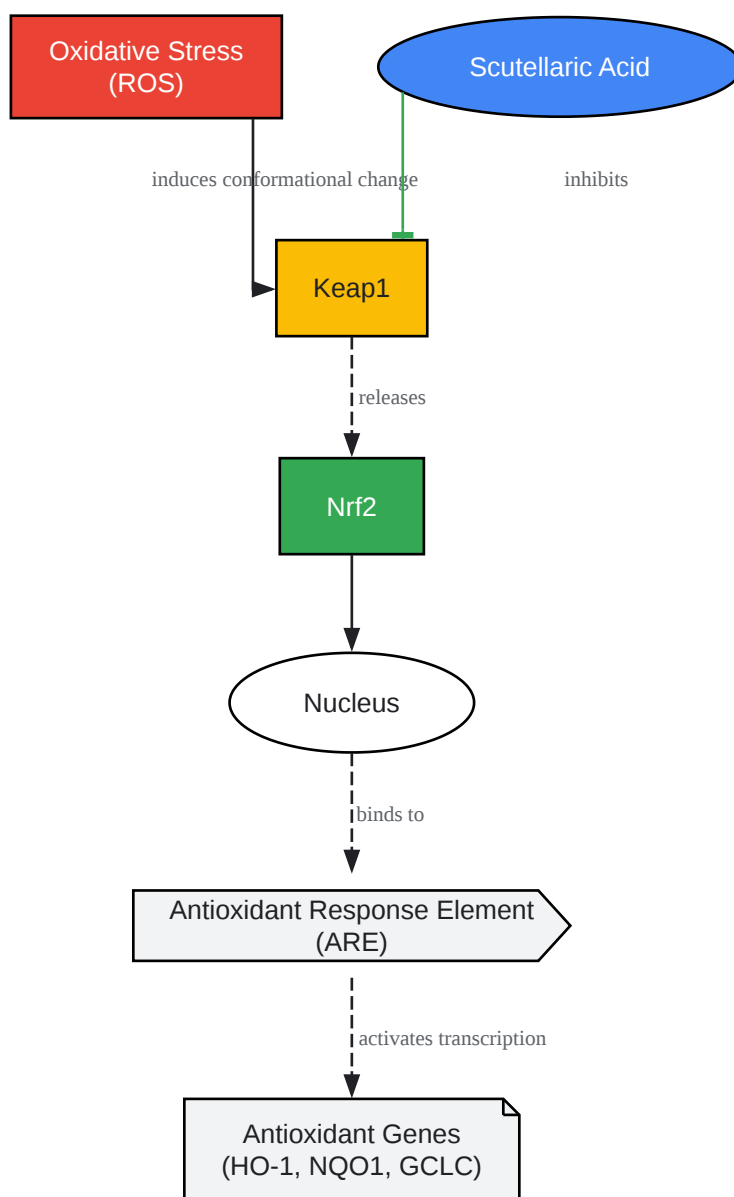
Biological Signaling Pathways

While specific studies on the biological activities of **Scutellaric Acid** are limited, compounds from the *Scutellaria* genus, particularly flavonoids and triterpenoids, are well-documented for their anti-inflammatory and antioxidant properties.[2][3][4][5][6][7][8][9] These effects are often mediated through the modulation of key signaling pathways. Based on the activities of structurally related compounds, **Scutellaric Acid** is likely to interact with the following pathways.

Anti-Inflammatory Signaling Pathways

Compounds from *Scutellaria* have been shown to inhibit pro-inflammatory responses by targeting central signaling cascades.





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